Quinestrol

Content Navigation

Standard estrogens like ethinylestradiol require daily administration, leading to poor compliance and high operational costs. Quinestrol, a lipophilic ethinylestradiol prodrug, overcomes this through adipose depot formation and prolonged release. • Enables once-monthly oral contraceptives when paired with a long-acting progestin, reducing compliance risks. • Single-dose EP-1 bait formulations (10-50 ppm) suppress rodent reproduction for 3-4 months, slashing labor and material costs. • >120-hour half-life and 2-3× cumulative potency vs. ethinylestradiol allow lower API loads in HRT.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

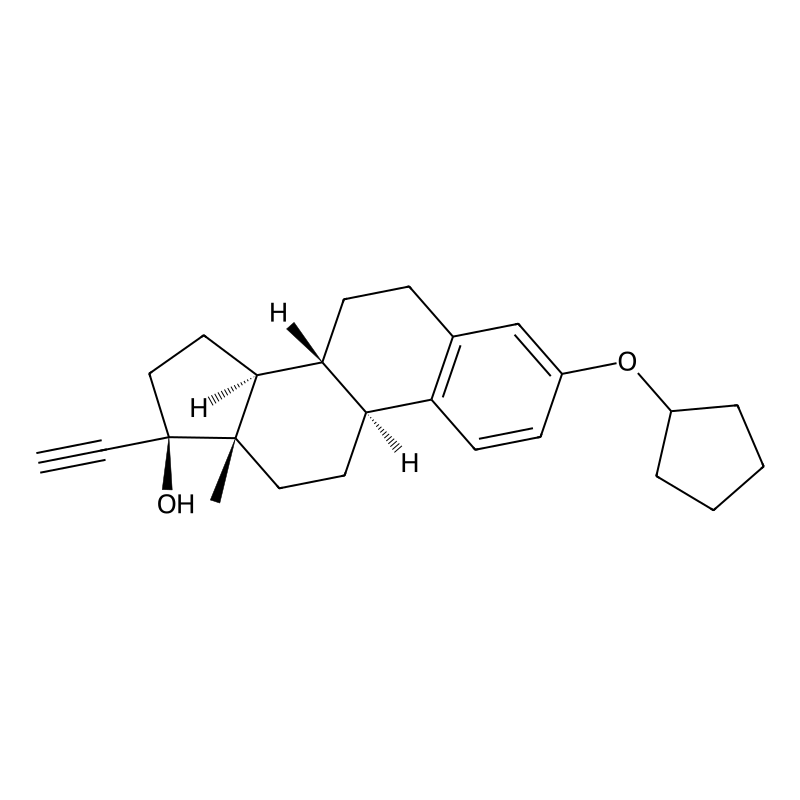

Quinestrol (CAS 152-43-2), chemically known as ethinylestradiol 3-cyclopentyl ether, is a highly lipophilic synthetic estrogen prodrug designed for extended-release applications [1]. Unlike standard water-soluble estrogens, the addition of the cyclopentyl ether group at the C3 position fundamentally alters the compound's pharmacokinetic profile, facilitating robust storage in adipose tissue and gradual systemic release [2]. For procurement professionals and formulators, Quinestrol represents a critical active pharmaceutical ingredient (API) when developing once-a-month oral contraceptives, long-acting hormone replacement therapies, or single-dose wildlife population control baits. Its primary commercial value lies in its ability to eliminate the need for daily dosing, offering a sustained depot effect that standard in-class alternatives cannot achieve.

Research Fit

Substituting Quinestrol with closely related analogs like ethinylestradiol (EE) or mestranol (EE 3-methyl ether) critically compromises extended-release formulations[1]. Ethinylestradiol possesses a free phenolic hydroxyl group, leading to rapid hepatic metabolism and an elimination half-life of merely 10 to 20 hours, necessitating daily administration [2]. While mestranol is also a prodrug, its methyl ether substitution lacks the extreme lipophilicity provided by Quinestrol's cyclopentyl group, preventing effective adipose tissue partitioning. Consequently, if a manufacturer attempts to use EE or mestranol in a once-a-month formulation or a field-deployed wildlife contraceptive bait, the active systemic window will close within days, resulting in total application failure and requiring continuous, cost-prohibitive re-dosing.

Substitution Risk

Terminal Half-Life Extension

The defining procurement advantage of Quinestrol is its dramatically extended terminal half-life compared to its active metabolite, ethinylestradiol. Following oral administration, Quinestrol exhibits an elimination half-life exceeding 120 hours (greater than 5 days) due to its high lipophilicity and subsequent slow release from adipose tissue [1]. In stark contrast, unmodified ethinylestradiol clears rapidly with a half-life of only 10 to 20 hours [2]. This 6- to 12-fold extension in half-life is the mechanistic foundation for its use in long-acting dosage forms.

| Evidence Dimension | Elimination Half-Life |

| Target Compound Data | >120 hours (>5 days) |

| Comparator Or Baseline | Ethinylestradiol (10–20 hours) |

| Quantified Difference | 6- to 12-fold increase in terminal half-life |

| Conditions | In vivo oral administration with systemic clearance monitoring |

Allows formulators to design once-a-month or ultra-long-acting dosage forms, eliminating the need for daily administration.

Lipophilicity-Driven Potency

Because Quinestrol acts as a sustained-release depot within lipid tissues, its cumulative in vivo estrogenic potency over time is significantly higher than that of standard ethinylestradiol [1]. While it has no intrinsic estrogenic activity until cleaved, the prolonged, steady conversion into ethinylestradiol makes Quinestrol 2 to 3 times as potent by weight as unmodified ethinylestradiol in long-term systemic exposure [2]. This depot amplification means that less total API is required to maintain a therapeutic or suppressive baseline over an extended period.

| Evidence Dimension | Cumulative In Vivo Estrogenic Potency |

| Target Compound Data | 2 to 3 times the potency of unmodified EE |

| Comparator Or Baseline | Ethinylestradiol (1x baseline potency) |

| Quantified Difference | 200% to 300% greater cumulative potency per dose equivalent |

| Conditions | In vivo estrogenic response assays measuring prolonged receptor activation via adipose tissue release |

Enables a reduction in the total API payload required for extended-release formulations, optimizing cost-efficiency in bulk manufacturing.

Single-Dose Bait Efficacy

In wildlife population control, Quinestrol is co-formulated with levonorgestrel (as EP-1 bait) to suppress rodent reproduction. Field data demonstrates that a single baiting event with 10 to 50 ppm of EP-1 suppresses reproduction in wild rodent populations (such as Brandt's voles and plateau pikas) for 3 to 4 months [1]. Standard short-acting estrogens would require continuous, daily bait consumption to achieve the same suppression [2]. This single-dose efficacy fundamentally changes the logistics of agrochemical deployment.

| Evidence Dimension | Duration of Reproductive Suppression from a Single Dose |

| Target Compound Data | 3 to 4 months of continuous suppression at 10–50 ppm |

| Comparator Or Baseline | Short-acting synthetic estrogens (require continuous daily feeding) |

| Quantified Difference | 1 single dose vs. >90 daily doses for equivalent seasonal control |

| Conditions | Field deployment of EP-1 (Quinestrol/Levonorgestrel) baits in wild rodent populations |

Directly dictates the commercial viability of rodenticide/contraceptive baits by minimizing labor and material costs in field applications.

Long-Acting Oral Contraceptives

Due to its >120-hour half-life and slow release from adipose tissue, Quinestrol is the optimal estrogenic API for once-a-month oral contraceptive pills. It is typically combined with a long-acting progestin (such as quingestanol acetate) to provide reliable, low-maintenance fertility control without the compliance risks associated with daily ethinylestradiol regimens [1].

Wildlife Fertility Control Baits

Quinestrol's lipophilicity and depot effect make it the industry standard for non-lethal wildlife population management. Formulated at 10-50 ppm alongside levonorgestrel in EP-1 baits, a single field application can suppress reproduction in invasive or overpopulated rodent species for 3 to 4 months, drastically reducing the labor and material costs of continuous baiting programs [2].

Sustained-Release HRT

For menopausal hormone therapy requiring stable, long-term estrogenic baselines, Quinestrol serves as a highly effective prodrug. Its 2x to 3x greater cumulative potency relative to unmodified ethinylestradiol allows formulators to use lower overall API payloads while achieving steady-state receptor activation over extended periods [1].

Application Fit Matrix

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (60.32%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (60.32%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (60.32%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H350 (60.32%): May cause cancer [Danger Carcinogenicity];

H351 (39.68%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (98.41%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (38.1%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A1 (ESR1) [HSA:2099] [KO:K08550]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Use Classification

Effect of quinestrol on body weight, vital organs, biochemicals and genotoxicity in adult male lesser bandicoot rat, Bandicota bengalensis

Ajooni Sidhu, Neena Singla, Milindmitra Lonare, Amrit Kaur MahalPMID: 32359538 DOI: 10.1016/j.pestbp.2020.02.010

Abstract

The present study was aimed to evaluate the toxic effects of quinestrol (a synthetic estradiol) in male lesser bandicoot rat, Bandicota bengalensis. Effect was studied on body weight, weight of vital organs, changes in level of biochemical parameters and genotoxicity. Feeding of bait containing 0.01% quinestrol in bi-choice and 0.02 and 0.03% quinestrol in no-choice for a period of 10 days resulted in total ingestion of 19.50, 67.60 and 243.30 mg/kg bwt, respectively of the active ingredient. Autopsy of rats after 15 and 30 days of treatment withdrawal revealed no significant effect on body weight and weights of vital organs of rats. A significant decrease in the testicular levels of 17-beta hydroxysteroid dehydrogenase and increase in total soluble proteins was observed in rats treated with 0.02 and 0.03% quinestrol. The plasma levels of lipid peroxidation in the form of malondialdehyde concentration and lactate dehydrogenase increased significantly whereas the level of testosterone decreased significantly in treated rats. The plasma levels of acid and alkaline phosphatases, superoxide dismutase and total proteins differed non-significantly among rats of treated and untreated groups. The effect was found reversed partially in rats autopsied after 60 days of treatment withdrawal. No micronuclei in bone marrow cells, no aberrations in chromosomes and no DNA damage in blood cells during comet assay indicated no genotoxic effect of quinestrol on B. bengalensis at the test doses administered. The results thus revealed that quinestrol causes reversible toxic effects in the form of oxidative stress, increased lytic enzyme activity and decreased steroidogenesis which may further lead to testicular damage thereby inhibiting reproductive function. Also more effect was shown at higher doses ingested in no-choice test as compared to low doses ingested in bi-choice tests.Exposure to quinestrol and levonorgestrel affects maternal behavior and offspring development in midday gerbil (Meriones meridianus)

Peng Yu, Zhuo Chen, Haochi Zhao, Ruidong Cao, Lingyun Chen, Junhu Su, Yingzhi NingPMID: 32088172 DOI: 10.1016/j.physbeh.2020.112848

Abstract

Quinestrol and levonorgestrel (EP-1, at a ratio of 1:2) are often used as anti-fertility compounds (sterilants) in rodents. As most of the research has focused on the sterility and damage caused in parental reproductive organs, there is little research on the effect of these contraceptive hormones on maternal behavior and offspring's early development. In this study, we examined maternal behavior after treatment with different doses of EP-1 (10 ml/kg) at postnatal days 3 and 10, separately. Various parameters were measured after treatment, including oxytocin expression, serum levels of estradiol and luteinizing hormone (LH), ovary damage after weaning of offspring, as well as the development and ultrasonic vocalizations (USVs) of midday gerbil (Meriones meridianus) offspring. At postnatal days 5 and 12, the EP-1 increased maternal licking, grooming, and retrieving behavior, while reducing contacting behavior. Oxytocin expression in the hypothalamic paraventricular and supraoptic nuclei increased, while the levels of estradiol and LH decreased. The ovaries and the development of follicles were clearly affected by the treatment. The EP-1 significantly reduced the pups' body weight, the amount and pulse duration of USVs, whereas the frequency range variation of USVs was increased. Overall, treatment with EP-1 during lactation significantly affected maternal behavior and impaired offspring early development in the midday gerbil.Ratio-dependent effects of quinestrol and levonorgestrel compounds (EP-1) on reproductive parameters of adult male Swiss mice

Qianqian Su, Yi Chen, Jiao Qin, Hongjun Li, Ming Liu, Zhibin Zhang, Quansheng LiuPMID: 31519253 DOI: 10.1016/j.pestbp.2019.08.009

Abstract

Fertility control is considered as the second-generation pest rodent management strategy. Most previous studies have focused on the dosage-dependent effects of quinestrol and levonorgestrel compounds (EP-1) at a ratio of 1:2, but the ratio-dependent effects of EP-1 have not been fully investigated, especially in male rodents. To test the ratio-dependent antifertility effects of EP-1 with different ratios (1:2, 1:1, and 2:1) on male Swiss outbred strain of laboratory mice, forty male mice were randomly assigned into four groups (n = 10). Mice in the three treatment groups were provided one of the three EP-1 mixture compounds for 3 successive days via gavage at a dosage of 50 mg/kg, and then all mice were sacrificed 15 days after the gavage treatment. Reproductive organ weights, sperm density and motility, levels of testosterone (T), estradiol (E2), luteinizing hormone (LH), and follicle stimulating hormone (FSH) in serum and/or testis, and androgen receptor (AR), estrogen receptor α (ERα), estrogen receptor β (ERβ), luteinizing hormone receptor (LHR), and aromatase in testis were determined. Each of the ratios of quinestrol and levonorgestrel significantly decreased the density and motility of sperm and induced atrophy of the epididymis and seminal vesicle. The combination of compounds also significantly reduced serum T and LH levels, increased testicular T levels and decreased testicular estradiol ERβ and aromatase levels. EP-1 delivered at a ratio of 1:1 induced the most significant effects on the reproductive parameters assessed and shows the potential for use in fertility control of male rodents.

Degradation Kinetics and Transformation Products of Levonorgestrel and Quinestrol in Soils

Tao Tang, Chenyang Ji, Zhenlan Xu, Changpeng Zhang, Meirong Zhao, Xueping Zhao, Qiang WangPMID: 30900888 DOI: 10.1021/acs.jafc.8b04788

Abstract

Levonorgestrel (LNG) and quinestrol (QUN) are typical endocrine disruptors that enter the soil via sewage irrigation and sludge return. However, the fates of both compounds in soil are not well-understood. Laboratory microcosm studies were conducted to fill the gap of understanding of LNG and QUN behavior in soils. High values of goodness-of-fit indices (GFIs) were obtained using the double-first-order in parallel (DFOP) model and the single-first-order (SFO) model to fit the degradation kinetics of LNG and QUN in soils, respectively. The end-points (DTand DT

) of LNG and QUN were positively correlated with soil total organic carbon (TOC). Soil water content and temperature were observed to be critical factors in degradation of LNG and QUN. The degradation rates of LNG and QUN were very slow under sterile and flooded conditions, indicating that the aerobic microbial degradation was dominant in the degradation of LNG and QUN. Moreover, major transformation products were identified, and biodegradation pathways of LNG and QUN were proposed. The present study is expected to provide basic information for ecological risk assessment of LNG and QUN in the soil compartment.

The accumulation, transformation, and effects of quinestrol in duckweed (Spirodela polyrhiza L.)

Qianqian Geng, Tian Li, Pingliang Li, Xin Wang, Weijing Chu, Yanan Ma, Hui Ma, Hanwen NiPMID: 29660861 DOI: 10.1016/j.scitotenv.2018.04.030

Abstract

Potential risk of endocrine disrupting compounds on non-target organisms has received extensive attentions in recent years. The present work aimed to investigate the behavior and effect of a synthetic steroid estrogen quinestrol in duckweed Spirodela polyrhiza L. Experimental results showed that quinestrol could be uptaken, accumulated, and biotransformed into 17 α-ethynylestradiol in S. polyrhiza L. The accumulation of quinestrol had a positive relation to the exposure concentration. The bioaccumulation rate was higher when the duckweed was exposed to quinestrol solutions at low concentrations than at high concentration. While the transformation of quinestrol showed no concentration-dependent manner. Quinestrol reduced the biomass and pigment content and increased superoxide dismutase and catalase activities and malondialdehyde contents in the duckweed. The results demonstrated that quinestrol could be accumulated and biotransformed in aquatic plant S. polyrhiza L. This work would provide supplemental data on the behavior of this steroid estrogen compound in aquatic system.Responses in reproductive organs, steroid hormones and CYP450 enzymes in female Mongolian gerbil (Meriones unguiculatus) over time after quinestrol treatment

Qian-Qian Su, Yi Chen, Jiao Qin, Tong-Liang Wang, De-Hua Wang, Quan-Sheng LiuPMID: 29183580 DOI: 10.1016/j.pestbp.2017.08.008

Abstract

The aim of this study was to assess the effects and reversibility of the synthetic estrogen compound, quinestrol, on the reproductive organs, steroid hormones, and drug-metabolizing enzymes CYP3A4 and CYP1A2 in liver and kidney over time after two quinestrol treatments in female Mongolian gerbils (Meriones unguiculatus). Female gerbils were treated with 4mg/kg quinestrol (9 gerbils/group, 3 treated group) (1 control group, 0mg/kg) for 3days and treated again after 25days. Animals were killed for collection of samples at 5, 10 and 15days after the second treatment ending. Two interval quinestrol treatments significantly increased uterine weight, with trend of increase over time, but no change could be detected in ovarian weights. Quinestrol treatment increased progesterone and estradiol levels, both with trend of decline over time. Quinestrol increased liver and kidney weights and total enzyme content of CYP3A4 and CYP1A2, with trend of decline over time. On the basis of reversible changes of detoxification enzymes or organs, interval quinestrol treatment effectively and reversibly influenced the reproductive hormone and organ to some extent.[Effects of acupoint catgut embedding combined with auricular point pressure on menopausal syndrome of liver-kidney deficiency type and estradiol]

Xinmei Jin, Lijun Ding, Depeng Xia, Peifang ChenPMID: 29231343 DOI: 10.13703/j.0255-2930.2017.08.010

Abstract

To observe the efficacy differences between acupoint catgut embedding combined with auricular point pressure with beans and nilestriol on menopausal syndrome of liver-kidney deficiency type, and to explore their effects on estradiol (E).

Sixty patients with menopausal syndrome of liver-kidney deficiency type were randomly divided into an acupoint stimulation group and a medication group, 30 cases in each group. The patients in the acupoint stimulation group were treated by acupoint catgut embedding at Taixi (KI 3), Sanyinjiao (SP 6), Shenshu (BL 23), Ganshu (BL 18) and Taichong (LR 3), combined with auricular point pressure at Gan (CO

), Shen (CO

), Neifenmi (CO

), Shenmen (TF

), Pizhixia (AT

); the treatment was given once a week for consecutive four weeks. The patients in the medication group were treated with oral administration of nilestriol, 1 mg, once a day, combined with oral administration of oryzanol, 20 mg, three times per day for consecutive four weeks. The clinical symptom score was compared between the two groups before and after treatment as well as in follow-up visit. The level of E

was obserced before and after treatment, and the clinical effect was compared.

(1) Compared before treatment, the clinical symptom score in the two groups was significantly reduced after treatment and in follow-up visit (all

<0.05); In follow-up visit, the clinical symptom score in the acupoint stimulation group was significantly lower than that in the medication group (

<0.05). The different value before treatment and at follow-up in the acupoint stimulation group was better than that in the medication group (

<0.05). (2) Compared before treatment, the level of E

in the two groups were increased after treatment (both

<0.05); compared before and after treatment, the difference in the treatment group was significantly higher than that in the medication group (

<0.05). (3) After treatment, the total effective rate was 93.33% (28/30) in the acupoint stimulation group, which was similar to 90.00% (27/30) in the medication group (P>0.05).

Compared with nilestriol, acupoint catgut embedding combined with auricular point pressure with beans could better improve clinical symptoms for patients with menopausal syndrome of liver-kidney deficiency type, and increased the level of E

.

Recovery of fertility in quinestrol-treated or diethylstilbestrol-treated mice: Implications for rodent management

Ming Liu, Rongcan Luo, Hao Wang, Guangming Cao, Yanling WangPMID: 27611741 DOI: 10.1111/1749-4877.12236

Abstract

Fertility control is an alternative strategy to traditional culling for the management of rodent pests. Previous studies have demonstrated that quinestrol is a potential contraceptive for male rodents, but the recovery of fertility in quinestrol-treated rodents has not been evaluated. This study used C57BL/6J mice to evaluate the recovery rate of male fertility after the administration of quinestrol. Diethylstilbestrol (DES), a non-steroid estrogenic compound, was used for comparison. Different groups of mice were treated with 1 mg/kg quinestrol, 1 mg/kg DES, or castor oil separately for 7 days. These mice were then killed on days 8, 22 and 50 respectively. Our results indicated that the weight of epididymides and seminal vesicles decreased significantly on days 8 and 22 in quinestrol/DES-treated mice, with extensive histological changes in the seminiferous tubules. Sperm concentrations in the cauda epididymal fluid were significantly reduced on days 8 and 22 in both quinestrol and DES treatment groups and on day 50 for the DES, but not the quinestrol group. Further analysis revealed that DES-treated mice exhibited a higher proportion of abnormal sperm accumulation in the epididymis, indicating that the normal sperm transportation to the cauda epididymis was blocked. Our results indicate that the anti-fertility effects on male mice given quinestrol were of shorter duration than for those receiving DES at the dose of 1 mg/kg body weight.Effects of Simvastatin and Combination of Simvastatin and Nylestriol on Bone Metabolism in Ovariectomized Rats

Xiao-Feng Li, Chun-Bo Lin, Fu-Rong Xie, Wei-Guo Liang, Jing Ji, Yuan YangPMID: 26171988 DOI: 10.1097/MJT.0000000000000271

Abstract

We aim to compare the effects of simvastatin and combination of simvastatin and nylestriol on bone metabolism in ovariectomized (OVX) rats. Fifty healthy Wistar female rats were randomly allocated into 5 groups: sham + saline group (group A), OVX + saline group (group B), OVX + simvastatin (5 mg·kg·d) (group C), OVX + nylestriol (0.01 mg·kg·d) (group D), and OVX + simvastatin (3 mg·kg·d) + nylestriol (0.005 mg·kg·d) (group E). All mice were orally administrated with saline or medicine dissolved in saline for 10 weeks. Body weight of rats before and after the experiment was measured. Twenty-four hours after the experiment, calcium (Ca), creatinine (Cr), and hydroxyproline in urine were detected. Serum levels of osteocalcin (bone Gla-protein, BGP) and alkaline phosphatase (ALP) were measured. Bone mineral density was detected and trabecular bone was observed after the isolation of femur and tibia. Remarkably decreased serum BGP and increased serum ALP levels were detected in group B compared with those in group A. However, notably increased serum BGP and decreased serum ALP levels were found in groups C, D, and E compared with those in group B; femoral and tibial bone mineral density decreased in group B compared with that in group A, but increased in groups C, D, and E compared with that in group B. Simvastatin and combination of simvastatin and nylestriol promote formation of new bone, increase bone density, and improve bone microstructure damage in OVX rats.Effects of quinestrol on the vocal behavior of mice during courtship interactions

Yi Chen, Qian-Qian Su, Quan-Sheng LiuPMID: 28223035 DOI: 10.1016/j.physbeh.2017.02.017

Abstract

Vocalizations are a crucial part of courtship and mating in a wide variety of species. Mating behavior, including courtship calls, is modulated by sex steroid hormones. Male mice produce courtship ultrasonic vocalizations to attract females during heterosexual encounters. However, rare is the knowledge on whether vocal behavior of mice changes under sterilant treatment which will affect gonadal hormone levels. In the present study, we treat male mice with quinestrol, which interferes with the release of the gonadotropin-releasing hormone (GnRH) and has a significant anti-fertility effect in rodents. We compared the differences in the syllable structures (including peak intensity, peak frequency, duration, and bandwidth), total number of calls, and harmonic syllable proportions between quinestrol treated and control male mice. Male mice treated with quinestrol produced more courtship calls and more harmonic syllables than control mice, whereas the parameters of call syllables showed no significant change between the two groups. The results indicate that normal male vocal behavior during sexual interactions could be retained or even reinforced after quinestrol treatment. In addition, female mice approached male mice treated with quinestrol more than control mice, suggesting that the treated male mice were more attractive to the female mice than the controls. Thus, competitive reproductive interference is enhanced. Further, findings provided behavior mechanism in vocal context of the fertility control in mice.Explore Compound Types